molecular formula C12H14O2S B14642404 Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]- CAS No. 56146-65-7

Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-

Cat. No.: B14642404
CAS No.: 56146-65-7
M. Wt: 222.31 g/mol
InChI Key: HIHFDGSOXNGCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]- is an organic compound with the molecular formula C12H14O2S. This compound is characterized by a cyclopentanone ring substituted with a sulfinyl group attached to a 4-methylphenyl group. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]- typically involves the reaction of cyclopentanone with 4-methylphenyl sulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]- involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler ketone with a cyclopentanone ring.

    Cyclopentanone, 2-methyl-: A methyl-substituted cyclopentanone.

    Cyclopentanone, 2-pentyl-: A pentyl-substituted cyclopentanone.

Uniqueness

Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]- is unique due to the presence of the sulfinyl group attached to a 4-methylphenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

56146-65-7

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

2-(4-methylphenyl)sulfinylcyclopentan-1-one

InChI

InChI=1S/C12H14O2S/c1-9-5-7-10(8-6-9)15(14)12-4-2-3-11(12)13/h5-8,12H,2-4H2,1H3

InChI Key

HIHFDGSOXNGCTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2CCCC2=O

Origin of Product

United States

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